6-Bromo-4,8-dichloroquinazoline
Description
6-Bromo-4,8-dichloroquinazoline (molecular formula: C₈H₃BrCl₂N₂) is a halogenated quinazoline derivative characterized by bromo and chloro substituents at positions 6, 4, and 8 of the quinazoline core. The substitution pattern of halogens in this compound significantly influences its electronic properties, reactivity, and interactions in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
6-bromo-4,8-dichloroquinazoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H |
InChI Key |
HITXWPIYOSHOEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Quinazoline Core Formation
Quinazolines are typically synthesized via cyclization reactions between anthranilic derivatives and carbon nucleophiles. For example, in the synthesis of 6-bromo-4-iodoquinoline, 4-bromoaniline reacts with triethyl orthoformate and Meldrum’s acid under reflux conditions, followed by cyclization in diphenyl ether (Ph₂O) at elevated temperatures (210–250°C) to yield the quinoline intermediate.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 4-Bromoaniline | Reflux in ethanol, cyclization in Ph₂O at 220°C | 59.89% | |
| Ethyl 3,3-diethoxypropanoate | Cyclization in Ph₂O at 230°C | N/A |
A similar approach could be adapted for this compound by introducing chlorine substituents during or after cyclization.
Step 2: Chlorination at Positions 4 and 8
Alternative Synthetic Routes
Route A: Suzuki Coupling and Subsequent Halogenation
In a study on polycarbo-substituted quinazolines, Suzuki coupling reactions were employed to functionalize pre-halogenated quinazolines. For this compound, a similar strategy could involve:
-
Suzuki Coupling : Introduce aryl or alkynyl groups at position 6 (bromine) using palladium catalysts.
-
Chlorination : Selectively chlorinate positions 4 and 8 post-coupling.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Suzuki Coupling (C-6) | PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, rt | Alkynyl/aryl substitution at C-6 | |
| Chlorination (C-4, C-8) | POCl₃, reflux | Chlorine introduction at C-4 and C-8 |
Purification and Characterization
Crude products are typically purified via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients). Spectroscopic data (¹H/¹³C NMR, IR) and mass spectrometry confirm structural integrity.
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.15 (d, J=2.4 Hz, 1H), 7.95 (m, 1H) | |
| IR (KBr) | νmax/cm⁻¹: 1678 (C=O), 1581 (C=N) |
Comparative Reactivity of Halogens
The reactivity of halogens on quinazolines follows the trend: C-I < C-Br < C-Cl < C-F . In this compound, the C(4)-Cl bond is more reactive than C(6)-Br, enabling selective cross-coupling reactions at C-4 without disturbing C-6.
| Position | Bond Dissociation Energy (kcal/mol) | Reactivity | Source |
|---|---|---|---|
| C(4)-Cl | 84.8 | High | |
| C(6)-Br | 83.0 | Moderate | |
| C(2)-Cl | N/A (lower than C(4)-Cl) | Low |
Industrial and Pharmaceutical Applications
This compound serves as a key intermediate in synthesizing biologically active molecules, particularly kinase inhibitors and anticancer agents. Its halogenated structure facilitates further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dichloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium tert-butoxide, and palladium catalysts are commonly used.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines depending on the substituent introduced.
Cross-Coupling Reactions:
Scientific Research Applications
Pharmaceutical Applications
6-Bromo-4,8-dichloroquinazoline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure enhances its biological activity and specificity towards molecular targets.
Case Study: Inhibition of Protein Kinases
A notable application is its role as an inhibitor of specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). Research has shown that derivatives containing halogen substitutions exhibit significant inhibitory activity against EGFR kinase, which is crucial in cancer therapy. The introduction of halogens at specific positions improves binding affinity and selectivity compared to non-halogenated analogs .
Case Study: Anticancer Activity
In vitro studies demonstrated that compounds similar to this compound exhibit potent anticancer activity with IC50 values in the nanomolar range against various cancer cell lines. This indicates potential for targeted cancer therapies using these compounds .
Agrochemical Applications
The compound is also utilized in the agrochemical industry as a precursor for developing herbicides and pesticides. Its unique structure allows for modifications that enhance efficacy against specific pests and weeds.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. It participates in various coupling reactions, including Sonogashira and Stille cross-coupling reactions.
Table: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Sonogashira Cross-Coupling | Used to form carbon-carbon bonds with terminal acetylenes. |
| Stille Coupling | Facilitates the formation of aryl-aryl bonds using organostannanes. |
The biological activity of this compound has been extensively studied due to its potential therapeutic benefits.
Case Study: Antimicrobial Properties
Research indicates that certain derivatives show promising antimicrobial activity against various bacterial strains. This expands its application scope in pharmacology beyond oncology .
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dichloroquinazoline depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues of 6-bromo-4,8-dichloroquinazoline, highlighting differences in substituent positions and functional groups:
Physicochemical Properties
- Polarity: Fluorine and nitrile groups (e.g., in 6-bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile) increase polarity, enhancing solubility in polar solvents compared to purely halogenated analogues .
- Thermal Stability : Methyl-substituted derivatives (e.g., 2,4-dichloro-8-methylquinazoline) exhibit higher melting points due to improved crystal packing .
Research Findings and Key Observations
Substituent Position Effects :
- Isomeric differences (e.g., 6-Br vs. 8-Br) significantly alter NMR spectral profiles. For example, 6-bromo-4,5-dimethylbenzofurazan (6Z) exhibits a single proton singlet in its ¹H-NMR spectrum, whereas its N-oxide tautomer shows multiple signals .
- Bromine at position 6 in quinazolines enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks .
Synthetic Challenges :
- Cross-coupling reactions with 6-bromo-1,4-dimethyl-9H-carbazole (a carbazole analogue) under standard conditions (Pd(PPh₃)₄, Na₂CO₃) were ineffective, highlighting the need for optimized catalysts in brominated heterocycles .
Comparative Reactivity :
- Triphenylphosphine-mediated reduction of benzofuroxans (e.g., 6-bromo-4,5-dimethylbenzofuroxan to 6Z) demonstrates the stability of bromo substituents under reductive conditions, a property applicable to quinazoline derivatives .
Biological Activity
6-Bromo-4,8-dichloroquinazoline is a heterocyclic compound that belongs to the quinazoline family, characterized by its unique bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies and highlighting key findings.
- Molecular Formula : C9H4BrCl2N
- Molecular Weight : 277.93 g/mol
- CAS Number : 1256955-32-4
- Solubility : Slightly soluble in water
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways. Key mechanisms include:
- Tyrosine Kinase Inhibition : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in the proliferation of various cancer cells.
- Apoptosis Induction : By inhibiting tyrosine kinases, it promotes apoptosis in cancer cells, thereby reducing tumor growth.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects on multiple cancer cell lines. For instance:
- Breast Cancer : Studies have shown that this compound effectively inhibits the proliferation of breast cancer cells via its action on EGFR and HER2 pathways .
- Other Cancer Types : Preliminary studies suggest potential efficacy against other malignancies, although further research is needed to establish a broader therapeutic profile.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Initial findings indicate that it may possess inhibitory effects against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves reactions with halogenated quinazolines under controlled conditions. It serves as an important intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals .
Q & A
Q. What synthetic methodologies are most effective for preparing 6-Bromo-4,8-dichloroquinazoline, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For halogenated quinazolines, a common approach is reacting 4,8-dichloroquinazoline with bromine sources under controlled conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, isopropanol) to stabilize intermediates and improve halogen displacement .
- Catalysis : Employ bases like DIPEA (diisopropylethylamine) to deprotonate intermediates and enhance reaction rates .
- Monitoring : Track reaction progress via TLC (thin-layer chromatography) with UV visualization or LCMS (liquid chromatography-mass spectrometry) to detect intermediates and final products .
- Purification : Use gradient flash column chromatography (e.g., 0–15% EtOAc/heptane) to isolate the product, ensuring removal of unreacted starting materials and byproducts .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- 1H/13C NMR : Assign peaks to verify substituent positions. For example, aromatic protons in quinazoline derivatives typically appear at δ 7.3–8.8 ppm in DMSO-d6, with coupling constants (e.g., J = 8.5–2.0 Hz) indicating substitution patterns .
- LCMS : Confirm molecular weight ([M+1]+ ions) and purity. A mass-to-charge ratio (m/z) of ~243–378 is expected for bromo-chloroquinazolines .
- Elemental Analysis : Validate stoichiometry (e.g., C:H:N:Br:Cl ratios) to rule out impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed reactivity of this compound under varying substitution conditions?
- Methodological Answer : Conflicting reactivity data often arise from competing substitution pathways (e.g., bromine vs. chlorine displacement). To address this:
- Regioselectivity Studies : Use computational tools (DFT calculations) to model electron density distributions and predict preferential substitution sites. Halogens at positions 4 and 8 may exhibit different leaving-group abilities due to steric/electronic effects .
- Kinetic Profiling : Conduct time-resolved experiments (e.g., in situ NMR or HPLC) to track intermediate formation. Compare activation energies for Br vs. Cl substitution using Arrhenius plots .
- Cross-Validation : Replicate reactions with isotopic labeling (e.g., 81Br) or alternative substrates (e.g., 6-Bromo-2-chloroquinazoline) to isolate variables .
Q. What experimental strategies are recommended for studying the stability of this compound under oxidative or hydrolytic conditions?
- Methodological Answer : Stability studies require controlled degradation experiments:
- Oxidative Stress Tests : Expose the compound to H2O2 or tert-butyl hydroperoxide in buffered solutions (pH 7.4) at 37°C. Monitor degradation via HPLC and identify byproducts using high-resolution MS .
- Hydrolytic Stability : Incubate in aqueous buffers (pH 1–10) and track hydrolysis rates. Chlorine substituents at positions 4 and 8 may hydrolyze faster than bromine due to electronegativity differences .
- Temperature-Dependent Studies : Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (>200°C for most halogenated quinazolines) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often stem from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization : Test multiple solvents (e.g., EtOAc/heptane vs. DCM/hexane) to isolate pure polymorphs .
- Interlaboratory Validation : Compare NMR spectra across instruments (e.g., 400 MHz vs. 600 MHz) to rule out instrumental artifacts .
- Database Cross-Check : Cross-reference with crystallographic databases (e.g., Cambridge Structural Database) to verify expected bond angles and distances .
Experimental Design
Q. How to design a kinetic study to evaluate the nucleophilic aromatic substitution reactivity of this compound?
- Methodological Answer : A robust kinetic study involves:
- Variable Control : Fix temperature (e.g., 25–90°C), solvent (e.g., DMF), and nucleophile concentration (e.g., NaN3), while varying reaction time .
- Sampling Intervals : Collect aliquots at timed intervals for HPLC analysis to quantify remaining substrate and product ratios .
- Rate Law Determination : Plot ln([substrate]) vs. time to determine reaction order. For second-order reactions (e.g., SNAr), use pseudo-first-order conditions with excess nucleophile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
